Methyl Perfluorononanoate
Description
Overview of Per- and Polyfluoroalkyl Substances (PFAS) as Environmental Contaminants
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that have been in use since the 1950s in a wide array of industrial and consumer products. Current time information in Bangalore, IN.nih.gov Their defining characteristic is the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, which imparts properties like thermal stability, chemical resistance, and the ability to repel water and oil. Current time information in Bangalore, IN.europa.eunih.gov These qualities have made them valuable in products such as non-stick cookware, food packaging, stain-resistant textiles, and firefighting foams. Current time information in Bangalore, IN.nih.govmdpi.com
However, the very stability of the C-F bond also makes PFAS highly persistent in the environment, earning them the moniker "forever chemicals". europa.eumdpi.com They resist degradation through natural processes and can accumulate in the environment, including soil, water, and living organisms. nih.goveuropa.euclu-in.org The widespread presence of PFAS in the environment has raised significant concerns due to their potential risks to environmental quality and human health. mdpi.compolimi.it Contamination of groundwater, surface water, and soil is a frequent issue, and remediation is both technically challenging and expensive. europa.eu
Classification and Nomenclature within the Broader PFAS Family
The classification of the thousands of existing PFAS compounds is complex and has been a subject of ongoing discussion among scientists and regulatory bodies. polimi.it Generally, PFAS are aliphatic substances that contain at least one fully fluorinated carbon atom. itrcweb.orgnih.gov A widely recognized classification system divides them into two main classes: polymers and non-polymers. itrcweb.org
The non-polymer class is further subdivided into perfluoroalkyl substances and polyfluoroalkyl substances. itrcweb.orgitrcweb.org Perfluoroalkyl substances have all the hydrogen atoms on their carbon chains replaced by fluorine atoms, except for those attached to a functional group. nih.gov Polyfluoroalkyl substances, on the other hand, have at least one, but not all, of their hydrogen atoms replaced by fluorine. nih.gov Methyl Perfluorononanoate falls under the category of non-polymeric PFAS.
Significance of Alkyl Esters of Perfluorocarboxylic Acids in Current Environmental Research
Alkyl esters of perfluorocarboxylic acids (PFCAs), such as this compound, are of growing interest in environmental research. These compounds can act as precursors to the more widely studied and regulated PFCAs. acs.org For instance, the hydrolysis of perfluorinated carboxylic acid esters can lead to the formation of persistent PFCAs and fluorotelomer alcohols (FTOHs). acs.org
Research Scope and Objectives Pertaining to this compound
The primary objective of this article is to provide a focused and detailed analysis of the chemical compound this compound. The scope is strictly limited to its chemical and physical properties, methods of synthesis and industrial applications, its behavior and movement in the environment, and the analytical techniques used for its detection and quantification. This examination aims to consolidate current scientific knowledge on this specific compound, contributing to a more comprehensive understanding of its role within the broader context of PFAS contamination.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F17O2/c1-29-2(28)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNCFMKWDPDIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379560 | |
| Record name | Methyl Perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51502-45-5 | |
| Record name | Methyl Perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl perfluorononanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Environmental Formation Pathways of Methyl Perfluorononanoate
Direct Synthetic Routes for Alkyl Perfluorononanoates
The primary methods for synthesizing alkyl perfluorononanoates, including the methyl ester, are esterification and transesterification reactions.
Esterification Reactions for Methyl Perfluorononanoate Synthesis
Esterification is a common and direct method for the synthesis of this compound. This process typically involves the reaction of perfluorononanoic acid (PFNA) with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is often carried out under reflux conditions to drive the equilibrium towards the formation of the ester and achieve a high conversion rate. For analytical purposes, derivatization of perfluorinated carboxylic acids (PFCAs) like PFNA into their methyl esters is a common practice to enhance their volatility for gas chromatography (GC) analysis. researchgate.netnih.gov The stability of PFNA standards in methanol can be a concern due to potential esterification, which is sometimes prevented by the addition of a base like sodium hydroxide (B78521). zeptometrix.com
Table 1: Esterification Reaction for this compound Synthesis
| Reactants | Catalyst | Conditions | Product |
|---|
Transesterification Processes Involving Perfluorononanoic Acid Precursors
Transesterification is another viable route for the synthesis of this compound. This reaction involves the conversion of one type of ester into another by exchanging the alkoxy group. masterorganicchemistry.com In the context of this compound, a different alkyl ester of perfluorononanoic acid could be reacted with a large excess of methanol under either acidic or basic conditions to produce this compound. masterorganicchemistry.comyoutube.com While direct esterification of PFNA is more commonly cited for its synthesis, transesterification represents a fundamental reaction type in ester chemistry and can be applied to produce a variety of esters, including those of perfluorinated acids. masterorganicchemistry.comscience.gov
Formation as an Environmental Transformation Product
This compound can be formed in the environment through the breakdown of larger, more complex fluorinated molecules known as precursor compounds.
Biotransformation of Fluorotelomer Alcohols (FTOHs) into this compound and Related Perfluorocarboxylates
Fluorotelomer alcohols (FTOHs) are a significant class of precursor compounds that can degrade in the environment to form perfluoroalkyl carboxylates (PFCAs), including perfluorononanoic acid (PFNA), the precursor acid to this compound. nih.govresearchgate.net Studies have shown that the biotransformation of 8:2 FTOH [F(CF2)8CH2CH2OH] can lead to the formation of PFNA, alongside other PFCAs like perfluorooctanoic acid (PFOA). nih.govresearchgate.net This transformation can occur through the action of microorganisms in various environmental compartments, such as soil and activated sludge. nih.govresearchgate.net While the direct formation of this compound from FTOHs is not explicitly detailed in the provided results, the formation of its parent acid, PFNA, is a well-documented outcome of FTOH biotransformation. nih.govresearchgate.netmiljodirektoratet.no It is plausible that subsequent esterification of the formed PFNA could occur under specific environmental conditions, leading to this compound.
Degradation of Polyfluoroalkyl Phosphate (B84403) Diesters (diPAPs) Leading to Fluorinated Esters
Polyfluoroalkyl phosphate diesters (diPAPs) are another class of precursor compounds that can degrade to form PFCAs. nih.govresearchgate.netresearchgate.net The degradation of 8:2 diPAP has been shown to produce 8:2 FTOH, which can then undergo further biotransformation to yield PFCAs, including PFNA. miljodirektoratet.nonih.gov The biodegradation of diPAPs is considered a significant source of PFCAs in the environment. researchgate.netresearchgate.net While the direct formation of this compound from diPAP degradation is not explicitly mentioned, the pathway proceeds through the formation of FTOHs and subsequently PFCAs. nih.govresearchgate.net The potential for the resulting PFNA to be esterified in the environment to form this compound exists.
Table 2: Environmental Precursors and their Transformation Products
| Precursor Compound | Key Intermediate | Final Carboxylate Product (Acid form) |
|---|---|---|
| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | 8:2 Fluorotelomer Aldehyde | Perfluorononanoic Acid (PFNA), Perfluorooctanoic Acid (PFOA) |
Microbial and Enzymatic Transformation Pathways Yielding this compound
Microorganisms play a crucial role in the transformation of per- and polyfluoroalkyl substances (PFAS). rsc.orgacs.org Various bacteria have been shown to biotransform FTOHs and other precursors into PFCAs. nih.govresearchgate.net For instance, certain Pseudomonas strains can transform FTOHs, leading to the production of PFCAs. nih.gov The transformation of these precursors is a key process contributing to the presence of persistent PFCAs in the environment. rsc.org While the direct microbial or enzymatic production of this compound is not a primary focus in the available literature, the microbial production of its precursor acid, PFNA, is an established pathway. nih.govresearchgate.net The subsequent esterification to the methyl ester would depend on the presence of methanol and suitable environmental conditions.
Precursor Role in the Environmental Cycle of Perfluorononanoic Acid (PFNA)
This compound is recognized as a direct precursor to perfluorononanoic acid (PFNA) in the environment. researchgate.net The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water, which can be catalyzed by acids, bases, or enzymes. This hydrolysis cleaves the ester bond, resulting in the formation of PFNA and methanol.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₃F₁₇O₂ | nih.gov |
| Molecular Weight | 478.10 g/mol | nih.govexfluor.com |
| Appearance | Clear, colorless liquid | canada.caexfluor.com |
| Boiling Point | 176-178 °C | exfluor.com |
| Solubility in Water | Insoluble | exfluor.com |
| logP (Octanol-Water Partition Coefficient) | 5.9 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Analytical Methodologies for this compound
The detection and quantification of this compound in environmental samples require highly sensitive and specific analytical techniques due to its typically low concentrations.
| Analytical Step | Method | Details | Source |
| Sample Collection | Grab Sampling | Use of high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers to minimize contamination. | itrcweb.org |
| Extraction | Solid-Phase Extraction (SPE) | SPE cartridges are used to extract and pre-concentrate the analyte from aqueous samples. | clu-in.org |
| Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | This is the primary technique for the separation, identification, and quantification of this compound. | clu-in.orgmdpi.com |
| Quality Control | Isotope Dilution | The use of isotopically labeled internal standards, such as ¹³C-labeled PFNA, is crucial for accurate quantification by correcting for matrix effects. | pca.state.mn.us |
This table is interactive. Users can filter and sort the data based on the different analytical steps.
Environmental Distribution and Transport Dynamics of Methyl Perfluorononanoate
Detection and Quantification in Environmental Compartments
Direct detection of Methyl Perfluorononanoate in environmental samples is uncommon. Its volatile nature means it is more likely to exist in the atmosphere rather than partitioning to water or soil. wikipedia.orgnewmoa.org Consequently, environmental studies typically focus on its stable degradation product, PFNA, to understand the extent of contamination from its precursors. acs.org
While this compound itself is not typically quantified in aqueous systems, its breakdown product, PFNA, is frequently detected in various water bodies globally. nih.govtandfonline.com The presence of PFNA in surface water, groundwater, and wastewater indicates the deposition and transformation of volatile precursors. nih.gov Conventional wastewater treatment processes are often ineffective at removing PFAS like PFNA, and can sometimes even lead to increased concentrations in the effluent compared to the influent due to the breakdown of precursors. europa.eu
Studies have documented a wide range of PFNA concentrations in different aqueous environments. For instance, PFNA has been detected in surface waters of rural eastern China at a mean concentration of 1.66 ng/L and in the groundwater of the same region at 4.7 ng/L. nih.gov In areas near industrial parks, concentrations can be significantly higher. nih.gov The analysis of these compounds in water typically involves methods like solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net
Table 1: Reported Concentrations of Perfluorononanoic Acid (PFNA) in Various Aqueous Matrices
| Matrix | Location | Concentration Range | Key Findings | Reference |
|---|---|---|---|---|
| Surface Water | Rural Eastern China | Mean: 1.66 ng/L | Widespread detection indicates non-point source pollution. | nih.gov |
| Surface Water | Indus River | Daily Flux: 2.72 kg | Highlights significant transport load in major river systems. | nih.gov |
| Groundwater | Rural Eastern China | Mean: 4.7 ng/L | Shows infiltration from surface sources or atmospheric deposition. | nih.gov |
| Groundwater | Alluvial–Pluvial Plain, Hutuo River, China | Mean: 0.24 ng/L | Lower concentrations in specific plains compared to other rural areas. | nih.gov |
| Arctic Snow/Ice | Arctic | 38 - 110 pg/L | Demonstrates long-range transport and deposition in remote regions. | nih.gov |
Similar to aqueous environments, direct measurements of this compound in solid matrices are scarce. However, its persistent degradation product, PFNA, is commonly found in soil, sediment, and sludge. nih.govresearchgate.net The application of PFAS-contaminated biosolids or sludge to agricultural land is a known pathway for soil contamination. acs.org PFAS can be highly mobile in soil, posing a risk of leaching into groundwater. europa.eu
The sorption of PFAS like PFNA to soil and sediment is influenced by factors such as organic matter content and pH. acs.orgdiva-portal.org Analytical data from military installations in the U.S. showed PFNA was detected in surface soil, subsurface soil, and sediment, with maximum concentrations reaching 23.0 µg/kg, 6.49 µg/kg, and 59.0 µg/kg, respectively. nih.gov In lake sediments downstream from a factory producing PFAS-coated paper products, high concentrations of various PFAS precursors were found, indicating that sediments can act as a long-term source of PFAAs like PFNA to the surrounding biota. acs.org
Table 2: Reported Concentrations of Perfluorononanoic Acid (PFNA) in Solid Matrices
| Matrix | Location | Median Conc. (µg/kg) | Maximum Conc. (µg/kg) | Detection Frequency | Reference |
|---|---|---|---|---|---|
| Surface Soil | 10 U.S. Military Installations | 1.30 | 23.0 | 71.43% | nih.gov |
| Subsurface Soil | 10 U.S. Military Installations | 1.50 | 6.49 | 14.42% | nih.gov |
| Sediment | 10 U.S. Military Installations | 1.10 | 59.0 | 12.12% | nih.gov |
The atmosphere is a primary compartment for volatile PFAS precursors like this compound. wikipedia.org Compounds such as fluorotelomer alcohols (FTOHs), which share characteristics with this compound, are widely detected in the air. wikipedia.orgtandfonline.com These volatile precursors can be released from industrial manufacturing sites and during the use of consumer products. dfo.noacs.org Once in the atmosphere, they can travel significant distances before degrading. wikipedia.orgnih.gov While direct atmospheric monitoring data for this compound is limited, studies on airborne PFAA precursors have found positive associations between the presence of 10:2 FTOH in the air and serum concentrations of PFNA in humans, suggesting that inhalation of precursors is a relevant exposure pathway. acs.org
Long-Range Environmental Transport Potential
The global distribution of persistent PFAS like PFNA, even in remote regions such as the Arctic, is largely attributed to the long-range transport of their volatile precursors. service.gov.ukmun.caepa.gov
Volatile precursors, including fluorotelomer alcohols (FTOHs) and potentially esters like this compound, are released into the atmosphere from industrial and commercial sources. wikipedia.orgdfo.no These compounds are semi-volatile, allowing them to be transported over long distances by atmospheric currents. epa.gov During this transport, they undergo atmospheric oxidation, primarily through reactions with hydroxyl radicals (HO•). tandfonline.commiljodirektoratet.no This degradation process transforms the volatile precursors into persistent and more water-soluble perfluorinated carboxylic acids (PFCAs), such as PFNA. wikipedia.orgmiljodirektoratet.no These resulting PFCAs can then be removed from the atmosphere via wet deposition (rain and snow) or dry deposition, leading to the contamination of terrestrial and aquatic environments far from the original emission sources. acs.orgresearchgate.net This mechanism explains the presence of PFNA in remote ecosystems like the Arctic. nih.govmun.ca
Once PFCAs like PFNA are deposited into the oceans, they can be transported globally via ocean currents. acs.orgservice.gov.uk While some PFCAs can re-enter the atmosphere through sea spray aerosolization, oceanic transport is considered a significant pathway for their distribution, particularly to remote regions like the Arctic. acs.orgservice.gov.uk It has been estimated that oceanic transport contributes a substantial amount of perfluorooctanoate (PFOA), a related compound, to the Arctic, potentially more than atmospheric transport of precursors. acs.org Given their persistence and solubility, compounds like PFNA can remain in the water column for extended periods, facilitating their long-range movement with major ocean circulation patterns. nih.govau.dk This makes the oceans a vast reservoir and a critical transport medium for these persistent chemicals. acs.org
Table 3: List of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| PFNA | Perfluorononanoic acid |
| PFAS | Per- and polyfluoroalkyl substances |
| PFOA | Perfluorooctanoic acid |
| FTOH | Fluorotelomer alcohol |
| 10:2 FTOH | 1H,1H,2H,2H-Perfluorododecan-1-ol |
| PFCA | Perfluorinated carboxylic acid |
| EtFOSE | Ethylperfluorooctanesulfonamido ethanol |
| SAmPAP diester | Di-sulfonamido-perfluoroalkyl-phosphate diester |
Global Occurrence and Spatial Distribution Patterns of Related Perfluorocarboxylates
Perfluorocarboxylates (PFCAs), a class of per- and polyfluoroalkyl substances (PFAS) that includes compounds like perfluorononanoic acid (PFNA), are ubiquitous environmental contaminants. Their chemical stability leads to high persistence, and they are found in various environmental compartments across the globe, including in remote regions far from direct industrial sources. enviro.wikinih.gov The global distribution of these compounds is primarily attributed to two interconnected transport phenomena: the long-range transport of the PFCAs themselves in ocean currents and the atmospheric transport of volatile precursor compounds which subsequently degrade to form stable PFCAs. enviro.wikiacs.orgdiva-portal.org
The presence of PFCAs in the environment is explained by two main hypotheses. The "direct hypothesis" suggests that their occurrence is largely due to direct emissions from manufacturing and use. publish.csiro.au Conversely, the "indirect hypothesis" posits that PFCAs in the environment primarily originate from the transformation of precursor compounds. publish.csiro.au Global historical emissions of total PFCAs from both direct and indirect sources have been estimated in the range of 3,200 to 7,300 tonnes. pops.int
Long-Range Environmental Transport
The physical and chemical properties of PFCAs, such as the high water solubility of their anionic forms, facilitate their long-range transport. diva-portal.orgacs.org
Oceanic Transport: Ocean currents are a dominant pathway for the global distribution of PFCAs, especially from direct sources. diva-portal.orgpublish.csiro.au Due to their negligible vapor pressure and high solubility in water, PFCAs tend to accumulate in surface waters, with oceans acting as the primary reservoir. acs.org It has been estimated that oceanic transport delivers a significant amount of perfluorooctanoate (PFOA), a related PFCA, to the Arctic, a quantity greater than that estimated from the atmospheric degradation of precursors. acs.orgresearchgate.net
Atmospheric Transport and Deposition: Volatile precursor compounds, such as fluorotelomer alcohols (FTOHs), can be transported over long distances in the atmosphere. nih.govdiva-portal.org These precursors undergo chemical degradation in the atmosphere to form PFCAs, which are then deposited into terrestrial and aquatic environments through precipitation. nih.govpublish.csiro.au This mechanism is a key source of PFCA contamination in remote inland environments that are not directly impacted by industrial or wastewater discharges. publish.csiro.au Studies have shown that urban areas are significant sources of these volatile precursors to the atmosphere. publish.csiro.au
Spatial Distribution and Environmental Concentrations
The spatial distribution of PFCAs varies significantly, with concentrations generally being highest near industrial and urban centers and decreasing in more remote locations. acs.orgnih.gov
Research has documented the presence of various PFCAs in surface waters across the globe. For instance, a comprehensive analysis of published data revealed widespread detection in coastal seas and open oceans. acs.org Concentrations in the open South Pacific were in the low pg/L range, while the mid-North Atlantic showed higher concentrations, reaching up to 400 pg/L. acs.org Ocean water data from the Atlantic and Western Pacific frequently show a pattern where PFOA concentrations are about five times higher than PFNA levels. publish.csiro.au
The following table summarizes representative concentrations of key PFCAs found in global ocean waters.
Concentrations of PFCAs in Global Seawater
| Region | Compound | Concentration Range (pg/L) | Reference |
|---|---|---|---|
| South Pacific Ocean | PFOA & PFOS | 1 - 10 | acs.org |
| Mid-North Atlantic Ocean | PFOA & PFOS | 50 - 400 | acs.org |
| North Atlantic & Arctic Oceans | PFOA/PFOS Ratio | 1.2 - 3.2 | acs.org |
| South Atlantic Ocean | PFOA/PFOS Ratio | 0.09 - 0.71 | acs.org |
Studies in specific, highly industrialized regions provide a clearer picture of point-source impacts on spatial distribution. A study of the Pearl River in Southern China, for example, found total PFAA concentrations ranging from 3.0 to 52 ng/L. nih.gov The distribution varied significantly between tributaries, reflecting different industrial and urban inputs. nih.gov
The table below details the findings from the Pearl River study, illustrating the spatial differences in PFAA contamination.
Concentrations of Perfluoroalkyl Acids (PFAAs) in the Pearl River, China
| Location | Compound | Average Contribution to Total PFAAs | Concentration Range (ng/L) | Reference |
|---|---|---|---|---|
| Dong Jiang Tributary | ΣPFAAs | - | 17 - 52 | nih.gov |
| Main Stream | ΣPFAAs | - | 13 - 26 | nih.gov |
| Sha Wan Stream | ΣPFAAs | - | 3.0 - 4.5 | nih.gov |
| Overall Average | PFOA | 20% | - | nih.gov |
| PFBS | 24% | - | nih.gov | |
| PFOS | 19% | - | nih.gov |
The relative abundance of different PFCAs can also provide insight into their sources. For example, global emission estimates suggest that a majority of perfluoroheptanoic acid (PFHpA) is released from the degradation of precursors, whereas most PFNA is emitted from direct sources. acs.org Consequently, a higher PFHpA/PFNA ratio in an environmental sample can be indicative of a greater contribution from atmospheric sources. acs.org The detection of hexafluoropropylene oxide-dimer acid (HFPO-DA), a PFOA replacement, in Arctic seawater for the first time provides clear evidence of its long-range transport to remote areas. acs.org
Environmental Fate and Transformation Mechanisms of Methyl Perfluorononanoate
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For methyl perfluorononanoate, the primary abiotic pathways considered are photolysis and hydrolysis.
Photolytic Degradation Processes
Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. The potential for photolytic degradation of this compound is influenced by its light absorption properties. The ester group in methyl esters of fatty acids is expected to absorb light in the far UV spectrum, which is outside the range of natural sunlight. epa.gov Consequently, direct aqueous photolysis is not considered a significant degradation pathway for these compounds. epa.gov
However, studies on other perfluorinated compounds, such as perfluoro-2-methyl-3-pentanone (PFMP), show that photolysis can occur and contribute to the formation of other perfluorinated acids. researchgate.netscilit.com The atmospheric lifetime of PFMP with respect to photolysis is estimated to be between 4 and 14 days. researchgate.netscilit.com While direct evidence for the photolysis of this compound is limited, the behavior of structurally similar compounds suggests that it may not be entirely resistant to photodegradation under certain atmospheric conditions.
Hydrolytic Cleavage Mechanisms
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, hydrolysis would involve the cleavage of the ester bond, yielding perfluorononanoic acid (PFNA) and methanol (B129727).
Studies on similar compounds, like perfluoro-2-methyl-3-pentanone (PFMP), have shown that hydrolysis can occur, though the rate may be too slow to be a significant environmental degradation pathway in the atmosphere. researchgate.netscilit.com The hydrolysis of PFMP produces perfluoropropionic acid (PFPrA). researchgate.netscilit.com The rate of this reaction is influenced by pH. researchgate.net For polyfluoroalkyl phosphate (B84403) monoesters (monoPAPs), enzymatic hydrolysis has been observed to be significantly faster than that of their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine substituents. scholaris.ca This suggests that the presence of fluorine atoms can influence the susceptibility of a compound to hydrolysis.
Biotic Transformation and Biodegradation
Biotic transformation involves the alteration of chemical compounds by living organisms, primarily microorganisms. This is a key process in determining the environmental persistence of many organic chemicals.
Microbial Degradation in Diverse Environmental Media (Soil, Sediment, Wastewater)
The biodegradation of PFAS compounds like this compound is a complex process that varies depending on the environmental medium. nih.gov
Soil: Microorganisms in soil have the capacity to break down complex chemical bonds in organic pollutants. researchgate.net The effectiveness of biodegradation in soil depends on factors such as the native microbial cultures and the chain length of the PFAS compound. nih.gov For instance, forest soil, with its higher fungal biomass, has been found to be more suitable for the decomposition of some fluorotelomer compounds than agricultural soil. nih.gov
Sediment: Sediments can act as a reservoir for hydrophobic precursor compounds, which can then be transformed into more bioavailable perfluorinated alkyl acids (PFAAs). acs.org This transformation process can be a significant source of PFAA accumulation in aquatic food webs. acs.org The type of sediment, such as river or marine, and the in-situ microbial community influence the degradation products of PFAS. nih.gov Biodegradation in sediments can occur under both aerobic and anaerobic conditions. tpsgc-pwgsc.gc.ca
Wastewater: Wastewater treatment plants (WWTPs) are recognized as a significant source of PFAS entering the environment. researchgate.net While conventional wastewater treatment is often ineffective at removing many PFAS, the mass flow of some compounds, including perfluorononanoate (PFNA), has been observed to increase during treatment processes. nih.govacs.org This increase is attributed to the biodegradation of precursor compounds. nih.govresearchgate.net Studies have shown that the concentrations of certain perfluoroalkyl carboxylates (PFCAs) can be higher in the effluent than in the influent of WWTPs, suggesting the transformation of precursors during biological treatment. researchgate.net
Table 1: Microbial Degradation of PFAS in Different Environments
| Environmental Medium | Key Findings | Citations |
|---|---|---|
| Soil | Degradation is dependent on microbial cultures and PFAS chain length. Forest soil can be more effective than agricultural soil for some fluorotelomers. | nih.gov |
| Sediment | Precursor compounds in sediment can be transformed into bioavailable PFAAs. Degradation products are influenced by sediment type and microbial community. | nih.govacs.org |
| Wastewater | Increased concentrations of some PFAS, like PFNA, in effluent suggest precursor biodegradation during treatment. | nih.govacs.orgresearchgate.net |
Enzymatic Biotransformation Processes
The breakdown of PFAS by microorganisms is mediated by enzymes. Carboxylic ester hydrolases are a class of enzymes that catalyze the hydrolysis of ester bonds. nih.gov The initial step in the metabolic degradation of some pesticide carbamates, which also contain ester linkages, is hydrolysis catalyzed by these enzymes. nih.gov
Research on the suberinase Sub1 from the plant pathogen Streptomyces scabies has shown its ability to hydrolyze p-nitrophenyl esters, demonstrating its esterase activity. nih.gov Furthermore, functional metagenomic studies of the bovine rumen microbiome have identified novel carboxyl-ester hydrolases capable of degrading carbamate (B1207046) compounds. nih.gov While direct studies on the enzymatic degradation of this compound are scarce, the known activity of esterases on similar chemical structures suggests a potential pathway for its biotransformation. nih.govgoogle.com
In Vivo Metabolism and Biotransformation in Organisms
Once inside an organism, this compound can undergo metabolism and biotransformation. Studies on related PFAS compounds provide insights into these processes.
For example, the metabolism of 8:2 fluorotelomer alcohol (8:2 FTOH) in rats has been shown to produce perfluorooctanoic acid (PFOA) and, to a lesser extent, perfluorononanoic acid (PFNA). utoronto.caresearchgate.net In vitro studies using isolated rat hepatocytes have confirmed these transformation pathways. utoronto.ca The biotransformation of 8:2 FTOH involves multiple steps and can lead to the formation of various metabolites. researchgate.net
In zebrafish larvae, hydrolysis has been identified as a major metabolism pathway for diverse PFAS, with perfluoroalkyl carboxamides showing high in vivo hydrolysis rates, followed by carboxyesters and sulfonamides. nih.gov This suggests that the ester group in this compound would be susceptible to hydrolysis in biological systems. The metabolism of PFAS has been linked to the activation of nuclear receptors like PPARα, which are involved in lipid metabolism.
Table 2: In Vivo Metabolism of Related PFAS Compounds
| Organism | Precursor Compound | Major Metabolites | Citations |
|---|---|---|---|
| Rat | 8:2 Fluorotelomer Alcohol (8:2 FTOH) | Perfluorooctanoic acid (PFOA), Perfluorononanoic acid (PFNA) | utoronto.caresearchgate.net |
| Zebrafish Larvae | Perfluoroalkyl Carboxamides/Carboxyesters | Corresponding Carboxylic Acids | nih.gov |
Identification and Characterization of Transformation Products
The transformation of this compound in the environment primarily involves the alteration of its methyl ester functional group. This process leads to the formation of perfluorononanoic acid (PFNA) and potentially other fluorinated intermediates.
The principal transformation pathway for this compound is its conversion to perfluorononanoic acid (PFNA). This occurs through the hydrolysis of the methyl ester bond. acs.org While PFAS compounds are generally resistant to degradation, the ester linkage in this compound represents a point of potential biotic or abiotic attack. acs.orgmst.dk
Hydrolysis, a chemical reaction with water, can cleave the ester, yielding PFNA and methanol. Research into the hydrolysis of fluorinated esters indicates that the presence of fluorine atoms on the alkyl chain can significantly accelerate this process. acs.orgresearchgate.net Specifically, perfluorinated atoms on the α-carbon adjacent to the carboxyl ester function are suggested to be a driving force in weakening the stability of the ester bond. acs.org This suggests that this compound is susceptible to hydrolysis under environmental conditions, leading directly to the formation of PFNA. PFNA is a highly persistent perfluorocarboxylic acid (PFCA) that is resistant to further environmental degradation through processes like hydrolysis, photolysis, and biodegradation. mst.dk
The general recalcitrance of the perfluoroalkyl chain means that while the ester group may be transformed, the core C9F17- structure remains intact, resulting in the accumulation of PFNA in the environment. environment.govt.nz
Table 1: Primary Transformation Product of this compound
| Precursor Compound | Transformation Product | Transformation Pathway |
|---|---|---|
| This compound | Perfluorononanoic Acid (PFNA) | Hydrolysis (biotic/abiotic) |
While the direct hydrolysis to PFNA is the primary transformation, the degradation of other, more complex PFAS precursors suggests that intermediate products could also be formed during the transformation of this compound. mdpi.comresearchgate.net Biotransformation studies on various PFAS, including esters, have identified several major pathways such as oxidation and dealkylation, in addition to hydrolysis. nih.gov
In the context of this compound, microbial action could potentially lead to a series of oxidative steps before or concurrent with hydrolysis. While specific studies on this compound are limited, research on analogous compounds provides insight into potential intermediates. For example, the biodegradation of other polyfluoroalkyl substances is known to produce a variety of transient fluorinated compounds before the terminal, stable PFAAs are formed. researchgate.netresearchgate.net These intermediates can include shorter-chain PFCAs if the perfluorinated tail undergoes any cleavage, although this is less common under typical environmental conditions for perfluorinated substances. mdpi.com
It is plausible that enzymatic processes in microorganisms could lead to hydroxylated or otherwise oxidized intermediates before the complete cleavage of the ester group. However, due to the high stability of the perfluorinated chain, the most likely and significant transformation product remains PFNA.
Table 2: Potential Classes of Fluorinated Intermediates from PFAS Precursor Transformation
| Precursor Class | Potential Intermediate Classes | Terminal Product Class |
|---|---|---|
| Polyfluoroalkyl Esters | Fluorotelomer Carboxylic Acids, Fluorotelomer Ketones | Perfluorocarboxylic Acids (PFCAs) |
| Fluorotelomer Alcohols | Fluorotelomer Aldehydes, Fluorotelomer Carboxylic Acids | Perfluorocarboxylic Acids (PFCAs) |
| Polyfluoroalkyl Phosphates | Fluorotelomer Alcohols, Fluorotelomer Carboxylic Acids | Perfluorocarboxylic Acids (PFCAs) |
Bioaccumulation, Biomagnification, and Biokinetics of Methyl Perfluorononanoate and Its Metabolites
Uptake and Accumulation in Biota
PFAS compounds are known to enter organisms through contact with contaminated water and sediment, as well as through the ingestion of contaminated food. environment.govt.nz Once absorbed, they tend to bind to proteins and accumulate primarily in the blood and organs with high blood flow, such as the liver and kidneys, rather than in fatty tissues. environment.govt.nzgreenpeace.tomst.dk
Aquatic Organisms (Fish, Algae, Invertebrates)
The uptake and accumulation of PFAS in aquatic environments are complex processes influenced by the specific compound and organism. environment.govt.nz Generally, long-chain PFAS, such as PFNA, exhibit a greater potential for bioaccumulation in aquatic life compared to their short-chain counterparts. mdpi.com
Fish: Studies have shown that PFNA is readily detected in various fish species. nih.gov For instance, PFNA has been found in crustaceans at levels of 58 pg/g and in lean fish at 77 pg/g in the Netherlands. nih.gov In Italy, PFNA concentrations in eel ranged from 10 to 1,510 pg/g. nih.gov The accumulation of these substances often occurs in protein-rich tissues. researchgate.net In fish, the liver is a primary site of accumulation for many PFAS compounds. mst.dk The route of exposure also influences tissue distribution; exposure through contaminated food often leads to higher concentrations in the liver, followed by blood and kidneys, while aqueous exposure results in higher levels in the blood, then kidneys and liver. mdpi.com
Algae and Invertebrates: Benthic invertebrates, such as amphipods and zebra mussels, can accumulate PFAS to concentrations thousands of times greater than the surrounding water. researchgate.net Bivalves like oysters and mussels are often used as bioindicators due to their filter-feeding nature, which can lead to the uptake and accumulation of various substances from their environment. explorationpub.comexplorationpub.com The uptake rate of PFAS in bivalves is dependent on both the water concentration and the binding of PFAS to food sources like algae, as well as the organism's filtration rate. researchgate.net For example, a study on the Pacific oyster showed that the accumulation of PFAS, including PFNA, was influenced by the carbon chain length of the compound and the salinity of the water. researchgate.net
Terrestrial Organisms (Plants, Mammals)
The potential for PFAS to bioaccumulate is generally considered higher in terrestrial organisms than in aquatic species. environment.govt.nz This is partly because air-breathing terrestrial animals lack the efficient excretion pathway of gills that aquatic organisms possess. environment.govt.nz
Plants: Research indicates that some PFAS can accumulate in the aerial parts of plants, with concentrations sometimes exceeding those of other well-known PFAS like PFOA. nih.gov This suggests a potential pathway for these compounds to enter the terrestrial food chain.
Mammals: In mammals, PFAS compounds like PFNA are known to accumulate. oup.com Following in utero exposure to a precursor compound, 8-2 fluorotelomer alcohol, both PFOA and PFNA were detected in fetal and neonatal mice, indicating maternal transfer and subsequent accumulation in offspring. oup.com Studies on terrestrial food webs, such as the lichen-caribou-wolf chain, have detected various perfluorinated compounds, including those with nine carbons, in all species, with the highest concentrations found in the livers of wolves, the top predator. northerncaribou.canih.gov
Trophic Transfer and Biomagnification within Food Webs
Trophic transfer is the process by which contaminants move up the food chain from lower to higher trophic levels. Biomagnification, a Trophic Magnification Factor (TMF) greater than one, occurs when the concentration of a substance increases at successively higher levels in a food web. explorationpub.comecoevorxiv.org
Aquatic Food Web Dynamics
In aquatic ecosystems, the biomagnification potential of PFAS is well-documented. researchgate.netnih.gov Studies have shown that PFAS concentrations can increase significantly along aquatic food chains. researchgate.net For example, trophic magnification has been observed for PFNA in estuarine environments. bver.co.kr A meta-analysis of numerous food webs found that PFAS concentrations, on average, doubled with each trophic level increase. ecoevorxiv.org The biomagnification potential often increases with the length of the perfluoroalkyl chain. mst.dk
Terrestrial Food Web Dynamics
Biomagnification of PFAS also occurs in terrestrial food webs. northerncaribou.caacs.org A study of a lichen-caribou-wolf food chain in the Canadian Arctic found that Trophic Magnification Factors (TMFs) were highest for perfluorinated carboxylic acids (PFCAs) with nine to eleven carbons, with TMFs ranging from 2.2 to 2.9. northerncaribou.canih.gov This indicates that these compounds, which include PFNA, are biomagnifying in this terrestrial ecosystem. Another study on an urban terrestrial avian food web also demonstrated the biomagnification of PFNA. acs.orgnih.gov
Factors Influencing Bioaccumulation Potential
Several factors can influence the rate and extent to which methyl perfluorononanoate and its metabolites accumulate in organisms.
Chemical Structure: The length of the carbon chain is a significant factor, with longer-chain PFAS like PFNA generally showing a higher potential for bioaccumulation than short-chain compounds. mdpi.combver.co.kr
Organism-Specific Factors: Biological variables such as species, age, sex, diet, metabolism, and elimination rates all play a role in the accumulation of these compounds. researchgate.netnih.gov For instance, air-breathing organisms may accumulate higher concentrations of PFAS than water-breathing organisms due to differences in excretion pathways. environment.govt.nz
Environmental Conditions: Environmental factors like temperature, pH, and salinity can affect the bioavailability of pollutants and, consequently, their uptake by organisms. explorationpub.comexplorationpub.com For example, the accumulation of some PFAS in Pacific oysters was found to increase with higher salinity. researchgate.net
Trophic Level: An organism's position in the food web is a critical determinant of its contaminant load, with top predators often exhibiting the highest concentrations due to biomagnification. nih.gov
Molecular Structure and Carbon Chain Length Considerations
The molecular structure of a perfluoroalkyl acid (PFAA) is a critical determinant of its bioaccumulation potential. jst.go.jp A key characteristic is the length of the perfluorinated carbon chain. kouraglobal.com this compound consists of a nine-carbon perfluorinated chain attached to a methyl ester functional group (-COOCH₃). Its primary metabolite, PFNA, retains the nine-carbon chain but possesses a terminal carboxylic acid functional group (-COOH). oup.com
Research consistently shows that for perfluoroalkyl carboxylic acids (PFCAs), bioaccumulation potential is directly related to the length of the perfluorinated chain. mst.dkresearchgate.net Long-chain PFCAs, which include those with seven or more perfluorinated carbons like PFNA, are generally more bioaccumulative and persistent than their short-chain counterparts. mst.dkresearchgate.netmdpi.com Studies in various organisms have demonstrated that as the carbon chain length increases from C8 to C14, the substances tend to accumulate in tissues like the liver and are excreted more slowly. jst.go.jp For instance, bioaccumulation factors (BAFs) in aquatic organisms have been shown to increase with the length of the carbon chain. mdpi.comacs.org The high bioaccumulation potential of PFNA is attributed in part to its nine-carbon chain length, which favors retention in biological systems. nih.gov This trend of increasing bioaccumulation with chain length may be linked to how the compounds partition between water and biological tissues, with longer chains showing a greater affinity for binding with proteins and phospholipids (B1166683) in the body. nih.gov
| Compound (Abbreviation) | Carbon Chain Length | General Bioaccumulation Potential |
|---|---|---|
| Perfluorohexanoic Acid (PFHxA) | C6 | Low |
| Perfluorooctanoic Acid (PFOA) | C8 | Moderate to High |
| Perfluorononanoic Acid (PFNA) | C9 | High |
| Perfluorodecanoic Acid (PFDA) | C10 | High |
| Perfluoroundecanoic Acid (PFUnDA) | C11 | High |
Influence of Functional Groups on Bioaccumulation
The functional group attached to the perfluoroalkyl chain significantly influences the physicochemical properties and, consequently, the bioaccumulation behavior of PFAS. kouraglobal.comresearchgate.netbiolinscientific.com this compound features a methyl ester group, while its metabolite PFNA possesses a carboxylic acid group. In biological systems, precursor compounds like this compound can be transformed into their corresponding acids, which are the forms that tend to persist and accumulate. mst.dkitrcweb.org
The carboxylic acid functional group of PFNA is ionizable at physiological pH, rendering the molecule an anion. wikipedia.org This anionic headgroup plays a crucial role in the compound's bioaccumulation by facilitating binding to proteins, such as serum albumin and fatty acid-binding proteins in the blood and liver. mst.dkwikipedia.org This protein binding is a primary mechanism governing the distribution and retention of long-chain PFCAs in the body, leading to their accumulation in well-perfused tissues like the liver and blood rather than in fatty tissues. mst.dknih.gov In contrast, the methyl ester group of the parent compound, this compound, is less polar and must first be hydrolyzed to the carboxylate to become a substrate for these protein-binding interactions.
Studies comparing different classes of PFAS have shown that the type of functional group is a key factor in bioaccumulation, with sulfonic acids often being more bioaccumulative than carboxylic acids of the same chain length. mst.dkacs.org The transformation from a methyl ester to a carboxylic acid is a critical step in the biokinetics of this compound, converting it into the more biologically persistent PFNA.
| Functional Group | Example Compound | Key Properties Influencing Bioaccumulation |
|---|---|---|
| Methyl Ester (-COOCH₃) | This compound | Less polar; acts as a precursor that is metabolized to the corresponding carboxylic acid. |
| Carboxylic Acid (-COOH) | Perfluorononanoic Acid (PFNA) | Anionic at physiological pH; binds to serum and tissue proteins, leading to high retention and accumulation. |
| Sulfonic Acid (-SO₃H) | Perfluorooctane Sulfonate (PFOS) | Strongly acidic and anionic; exhibits very strong protein binding and high bioaccumulation potential. |
Toxicokinetics and Elimination Rates in Biological Systems
The toxicokinetics of this compound are intrinsically linked to its metabolism into PFNA. Straight-chain PFCAs like PFNA are known to be resistant to further metabolic breakdown. oup.comjst.go.jp Therefore, the primary toxicokinetic processes of concern are absorption, distribution, and elimination of the PFNA metabolite.
Following absorption, PFNA is distributed throughout the body, with the highest concentrations typically found in the blood, liver, and kidneys. wikipedia.orgcanada.ca Its persistence in the body is characterized by a very long elimination half-life, which varies significantly across species and even between sexes within the same species. canada.cacdc.govoup.com In rodents, the elimination half-life of PFNA can range from a few days to a month, with females often showing faster elimination rates due to sex hormone-dependent differences in renal clearance. canada.caoup.com For example, in rats, the half-life of PFNA was reported to be 30 days in males and only 2.5 days in females. oup.com
In contrast, elimination in humans is markedly slower. canada.cacdc.gov The long half-life in humans is attributed to highly efficient renal tubular reabsorption, which minimizes urinary excretion. mst.dk Recent modeling efforts combining data from multiple human studies estimated the population geometric mean half-life for PFNA to be approximately 2.35 years. nih.gov This slow elimination leads to the bioaccumulation of PFNA with continued exposure. canada.ca The primary routes of excretion are urine and feces, with the relative importance of each pathway varying by species. canada.caoup.com
| Species | Compound | Estimated Elimination Half-Life |
|---|---|---|
| Human | PFNA | ~2.1 - 4.3 years canada.ca |
| Rat (Male) | PFNA | ~30 days oup.com |
| Rat (Female) | PFNA | ~2.5 days oup.com |
| Human | PFOA | ~2.1 - 10.1 years cdc.gov |
| Human | PFOS | ~3.3 - 27 years cdc.gov |
Ecotoxicological Investigations and Mechanistic Insights of Methyl Perfluorononanoate Exposure
Aquatic Ecotoxicity Studies
The aquatic environment is a primary sink for many persistent organic pollutants. The ecotoxicity of Perfluorononanoic acid (PFNA), the anticipated metabolite of Methyl Perfluorononanoate, has been investigated in aquatic model organisms, revealing significant adverse effects, particularly during sensitive life stages.
Zebrafish (Danio rerio) embryos are a widely used model for assessing the developmental toxicity of chemical compounds due to their rapid external development and genetic similarity to humans. nih.gov Studies on PFNA reveal it to be a potent developmental toxicant.
Exposure of zebrafish embryos to PFNA has been shown to induce a range of concentration-dependent teratogenic effects. nih.govresearchgate.net Key findings from research include:
Delayed Development and Hatching: Embryos exposed to PFNA exhibit significant delays in development and a reduced hatching rate compared to control groups. nih.gov
Morphological Malformations: Common abnormalities observed include ventricular edema (swelling around the heart) and malformations of the spine, such as crookedness. nih.govresearchgate.net
Increased Mortality: PFNA exposure leads to concentration-dependent lethality in developing embryos. researchgate.net
These studies demonstrate that PFNA can severely disrupt normal embryonic development in fish at relatively low concentrations, highlighting the potential risk to aquatic ecosystems. nih.gov
Table 1: Summary of Developmental Toxicity Endpoints in Zebrafish Embryos Exposed to PFNA This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Endpoint | Observation | Concentration Range | Reference |
|---|---|---|---|
| Hatching Rate | Significantly reduced | 25-400 µmol/L | nih.gov |
| Development | Delayed embryonic development | 25-400 µmol/L | nih.gov |
| Malformations | Ventricular edema, spine curvature | 25-400 µmol/L | nih.gov |
Beyond early development, chronic exposure to PFNA can impair the reproductive health of adult aquatic organisms, which has significant implications for population stability.
A long-term study involving adult zebrafish exposed to PFNA for 180 days revealed substantial reproductive toxicity. nih.gov The key findings were:
Gonadal Accumulation: PFNA was found to accumulate in the gonads, with concentrations in male testes being nearly double those in female ovaries, suggesting a higher reproductive burden for males. nih.gov
Reduced Reproductive Output: A significant reduction was observed in the male gonadosomatic index (GSI), a measure of gonad size relative to body weight. nih.gov Female fish exhibited a marked decrease in total egg production. nih.gov
Impaired Offspring Viability: The hatching rate of eggs from PFNA-exposed parents was significantly reduced in a dose-dependent manner, indicating that maternal transfer of the compound impairs the developmental success of the next generation. nih.gov
These results strongly indicate that chronic exposure to PFNA can cause adverse effects on fish reproduction, potentially leading to population decline in contaminated aquatic environments. nih.gov
Table 2: Reproductive Effects in Adult Zebrafish After Chronic PFNA Exposure This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Parameter | Gender | Effect | Exposure Concentrations | Reference |
|---|---|---|---|---|
| Gonadosomatic Index (GSI) | Male | Significant reduction | 0.01-1 mg/L | nih.gov |
| Egg Production | Female | Significant reduction | 0.01-1 mg/L | nih.gov |
| Offspring Hatching Rate | F1 Gen. | Dose-dependent reduction | 0.01-1 mg/L | nih.gov |
Terrestrial Ecotoxicity Studies
Molecular and Cellular Mechanisms of Toxicity
Understanding the molecular mechanisms underlying toxicity is crucial for risk assessment. Research into PFNA has identified oxidative stress and endocrine system disruption as key pathways through which it exerts its adverse effects.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products, is a common mechanism of chemical-induced toxicity.
Studies in zebrafish larvae have demonstrated that PFNA exposure induces significant oxidative stress. nih.govnih.gov Key molecular and cellular responses include:
Altered Antioxidant Enzyme Activity: The activity of key antioxidant enzymes is disrupted. Superoxide dismutase (SOD) activity was induced at lower concentrations but inhibited at higher levels. nih.gov Catalase (CAT) activity was also significantly inhibited at high concentrations. nih.gov
Lipid Peroxidation: PFNA exposure led to a significant increase in lipid peroxidation, an indicator of oxidative damage to cellular membranes. nih.gov
Gene Expression Changes: The transcription of genes involved in oxidative stress response was altered. For example, the expression of sod1 and gpx1 was significantly decreased after PFNA exposure. nih.gov
These findings suggest that a key toxicity pathway for PFNA in aquatic organisms involves the disruption of the cellular redox balance, leading to oxidative damage. nih.gov
Table 3: Molecular Markers of Oxidative Stress in Zebrafish Larvae Exposed to PFNA This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Biomarker | Effect | Reference |
|---|---|---|
| Reactive Oxygen Species (ROS) | Significantly increased | nih.gov |
| Superoxide Dismutase (SOD) Activity | Induced then attenuated at high conc. | nih.gov |
| Catalase (CAT) Activity | Significantly inhibited at high conc. | nih.gov |
| Lipid Peroxidation | Significantly increased at high conc. | nih.gov |
| sod1 Gene Expression | Significantly decreased | nih.gov |
PFAS, as a class, are widely recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. nih.govendocrine.org PFNA is suspected of being an endocrine disruptor, and studies in fish have provided evidence of its ability to interfere with the reproductive endocrine system. nih.gov
Chronic exposure of zebrafish to PFNA was shown to disrupt the hypothalamic-pituitary-gonadal-liver (HPGL) axis, which is the central regulatory pathway for reproduction. nih.gov Specific mechanisms of endocrine disruption include:
Altered Hormone Levels: PFNA exposure led to changes in circulating levels of key sex hormones, including testosterone (B1683101) and estradiol. nih.gov
Disrupted Gene Expression: The transcription of crucial genes within the HPGL axis was dysregulated. This includes genes for estrogen receptors (ERα and ERβ), follicle-stimulating hormone receptor (FSHR), and luteinizing hormone receptor (LHR). nih.gov
Induction of Vitellogenin: As an estrogen analogue, PFNA induced the synthesis of vitellogenin (VTG), an egg yolk precursor protein, in the liver of male zebrafish. nih.gov The presence of VTG in males is a well-established biomarker of exposure to estrogenic compounds.
These findings confirm that PFNA can exert its reproductive toxicity by disrupting endocrine signaling pathways that are essential for normal reproductive function in fish. nih.gov
Organ-Specific Toxicological Responses (e.g., Hepatotoxicity, Cardiotoxicity)
While direct studies on the organ-specific toxicity of this compound are limited, research on its non-methylated analogue, Perfluorononanoic acid (PFNA), and other per- and polyfluoroalkyl substances (PFAS) provides insights into potential target organs.
Hepatotoxicity: Research on perfluorocarboxylic acids has indicated that these compounds can have significant effects on liver metabolism. For instance, perfluorodecanoic acid has been shown to alter liver carbohydrate and phospholipid metabolism, enhancing the biosynthesis of phosphatidylcholine and affecting cellular signaling processes. These alterations may contribute to the hepatotoxicity and carcinogenicity associated with some PFAS compounds.
Cardiotoxicity: Studies on zebrafish embryos have demonstrated the cardiotoxic potential of PFNA. Exposure to PFNA was found to increase the occurrence of severe cardiac malformations. These findings suggest that PFNA may have adverse effects on cardiac development. Further research is needed to determine if this compound elicits similar cardiotoxic responses.
Table 1: Organ-Specific Toxicological Responses to Perfluorononanoate (PFNA) in Zebrafish Embryos
This table is based on data for Perfluorononanoate (PFNA), a close structural analogue of this compound.
| Endpoint | Observation in PFNA-Exposed Zebrafish Embryos | Reference |
|---|---|---|
| Hatchability | Repressed | nih.gov |
| Malformation | Increased | nih.gov |
| Mortality | Increased | nih.gov |
| Cardiac Malformations | Increased occurrence of severe malformations | nih.gov |
Immunomodulatory Effects
Neurotoxicity
The neurotoxic potential of this compound has not been specifically detailed in the available literature. However, the broader class of PFAS, to which it belongs, has been associated with neurotoxic effects. PFAS have been shown to accumulate in the brain and can lead to neurological damage. nih.govfrontiersin.org Epidemiological studies have suggested a link between PFAS exposure and neuropsychological and neuromotor deficits, particularly in children. nih.gov
Mechanistic studies on various PFAS compounds suggest that they can induce neurotoxicity through several pathways, including the generation of reactive oxygen species (ROS), which leads to oxidative stress, neuroinflammation, and apoptosis. nih.gov Alterations in calcium signaling, as well as glutamate (B1630785) and dopamine (B1211576) signaling pathways, have also been implicated. nih.gov Furthermore, some PFAS can disrupt thyroid hormone levels, which are crucial for normal brain development, potentially leading to synaptic dysfunction and hypomyelination. nih.gov Given these findings for the broader PFAS class, it is plausible that this compound could also exert neurotoxic effects, though specific studies are needed for confirmation.
Comparative Ecotoxicology with Other Per- and Polyfluoroalkyl Substances
Comparative ecotoxicological studies that specifically include this compound are limited. However, research comparing different PFAS compounds has revealed that their toxicological profiles can vary significantly based on their chemical structure, such as chain length.
For instance, a study comparing the cardiotoxic effects of perfluorononanoate (PFNA) and perfluorobutane sulfonate (PFBS) in zebrafish found that PFNA exerted more severe cardiotoxic effects. nih.gov This suggests that longer-chain PFAS like PFNA may have a greater potential for certain toxicological impacts compared to shorter-chain compounds.
Metabolomic studies in zebrafish embryos exposed to PFOA and two perfluoroether carboxylic acid (PFECA) replacements, GenX and PFO3TDA, indicated that the toxicity of the replacements was quantitatively and qualitatively similar to that of PFOA. nih.gov The observed metabolic alterations suggested hepatotoxicity and modulation of neural metabolites, consistent with the disruption of mitochondrial function and peroxisome proliferator-activated receptor (PPAR) activation. nih.gov These comparative data highlight the importance of assessing the specific toxicological profiles of individual PFAS, including this compound, to understand their environmental risks.
Table 2: Comparative Cardiotoxicity of Perfluorononanoate (PFNA) and Perfluorobutane Sulfonate (PFBS) in Zebrafish
| Compound | Relative Severity of Cardiotoxic Effects | Reference |
|---|---|---|
| Perfluorononanoate (PFNA) | More Severe | nih.gov |
| Perfluorobutane Sulfonate (PFBS) | Less Severe | nih.gov |
Application of Omics Technologies in Mechanistic Ecotoxicology
Omics technologies, including transcriptomics, proteomics, and metabolomics, are increasingly being applied to investigate the mechanistic ecotoxicology of PFAS, although specific applications to this compound are not yet widely reported. doi.org These high-throughput methods allow for a broad, unbiased assessment of molecular changes in organisms exposed to environmental contaminants. nih.gov
In the context of PFAS research, omics approaches have been used to:
Identify biomarkers of exposure and effect: By analyzing changes in gene expression, protein levels, or metabolite profiles, researchers can identify molecular fingerprints associated with PFAS exposure. doi.org
Elucidate mechanisms of toxicity: Omics data can help to identify the specific cellular pathways and biological processes that are disrupted by PFAS, providing insights into their modes of action. nih.gov For example, metabolomic profiling of zebrafish exposed to PFOA and its replacements revealed dysfunctions in carbohydrate, lipid, and amino acid metabolism, pointing towards mitochondrial disruption and PPAR activation as key mechanisms. nih.gov
Support risk assessment: By providing a more comprehensive understanding of the potential hazards of PFAS, omics data can contribute to more informed environmental risk assessments. nih.gov
The integration of multiple omics platforms (multi-omics) is a powerful approach to gain a holistic view of the toxicological effects of pollutants. mdpi.com While the application of these technologies to this compound is a future research need, the existing studies on other PFAS demonstrate the significant potential of omics to unravel the complex ecotoxicological profiles of these persistent compounds.
Advanced Analytical Methodologies for the Characterization of Methyl Perfluorononanoate
Sample Preparation and Extraction Techniques for Diverse Matrices
Effective sample preparation is a critical preliminary step to ensure the accuracy and reliability of analytical results by isolating and concentrating methyl perfluorononanoate while removing interfering substances. organomation.com The choice of extraction technique is contingent upon the sample matrix, the physicochemical properties of the analyte, and the desired concentration levels.
Solid-phase extraction (SPE) is a predominant technique for the cleanup and pre-concentration of per- and polyfluoroalkyl substances (PFAS), including PFCAs like perfluorononanoic acid (PFNA), from aqueous samples. researchgate.netchromatographyonline.com The process involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. nih.gov Subsequent elution with a small volume of an appropriate solvent allows for the recovery of the concentrated analytes. eurofins.com
For anionic PFAS such as PFNA, weak anion exchange (WAX) sorbents are commonly employed. researchgate.netepa.gov These sorbents typically feature a polymer backbone with a pKa above 8, ensuring they remain positively charged during extraction to effectively retain the negatively charged PFCAs. epa.gov Other sorbents like hydrophilic-lipophilic balance (HLB) and polystyrene-divinylbenzene (PS-DVB) are also utilized, offering hydrophobic selectivity that is effective for extracting long-chain PFAS. chromatographyonline.comnih.gov In some methods, graphitized carbon black (GCB) is used in a secondary cleanup step to remove additional contaminants, especially from complex matrices. chromatographyonline.com The selection of the elution solvent is crucial for high recovery rates; methanolic solutions of ammonium (B1175870) hydroxide (B78521) are frequently used to elute PFCAs from WAX cartridges. nih.gov An automated SPE cleanup followed by high-performance liquid chromatography-tandem mass spectrometry has proven effective for measuring trace levels of 13 PFCs, including perfluorononanoate (PFNA), in serum and milk. acs.org
| Sorbent Type | Target Analytes | Sample Matrix | Elution Solvent | Typical Recovery Range (%) | Source |
|---|---|---|---|---|---|
| Weak Anion Exchange (WAX) | PFCAs, PFSAs | Aqueous, Tissue | Ammonium Hydroxide in Methanol (B129727) | 93 - 111.5 | researchgate.net |
| Hydrophilic-Lipophilic Balance (HLB) | PFCAs, PFSAs | Water, Soil, Sediment | Methanol | 85 - 100 | researchgate.net |
| Polystyrene-Divinylbenzene (PS-DVB) | Short and Long-chain PFAS | Drinking Water | Methanol | >80 | chromatographyonline.com |
| Functionalized Multiwalled Carbon Nanotubes (MWCNT-R-NH2) | PFOA, PFOS | Surface Water | Methanol with NaOH | 71 - 102 | nih.gov |
Liquid-liquid extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. organomation.com For the extraction of anionic PFAS like PFNA, ion-pair LLE is a common approach. nih.gov This technique involves the addition of an ion-pairing agent, such as tetrabutylammonium (B224687) (TBA), to the sample. dspsystems.eu The agent forms a neutral ion pair with the anionic analyte, which enhances its solubility in a nonpolar organic solvent like methyl tert-butyl ether (MTBE). dspsystems.eu
In a different approach, a sequential LLE method has been developed for PFOA, which involves a forward-extraction into an organic solvent under acidic conditions, followed by a backward-extraction into an alkaline aqueous solution, achieving high enrichment factors. nih.gov While LLE has been widely used, particularly in preparing samples for analysis, there is limited information on the solubility of specific PFAS in various organic solvents. mdpi.com For biotic samples, methanolic extraction has been shown to overcome matrix-related signal suppression effects observed with the ion-pair method, particularly in challenging matrices like fish liver. dioxin20xx.org
Dispersive liquid-liquid microextraction (DLLME) is a miniaturized LLE technique known for its simplicity, speed, low solvent consumption, and high enrichment factors. mdpi.comchromatographyonline.com The standard procedure involves the rapid injection of a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent into the aqueous sample. chromatographyonline.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for efficient analyte transfer. researchgate.net The phases are then separated by centrifugation. mdpi.com
A highly selective DLLME technique has been developed for PFAS based on the principle of fluorous affinity. researchgate.net In this method, a fluorous solvent like perfluoro-tert-butanol (B1216648) is used as the extraction solvent. Due to the "like-dissolves-like" principle, this solvent shows high selectivity for extracting other fluorinated compounds, such as medium and long-chain PFAS, while minimizing the co-extraction of non-fluorinated matrix components. researchgate.net This high selectivity can significantly reduce matrix effects in subsequent mass spectrometry analysis. researchgate.net For volatile or semi-volatile analytes, DLLME can be combined with gas chromatography. nih.gov
Chromatographic Separation Techniques
Following sample extraction and concentration, chromatographic techniques are employed to separate this compound from other co-extracted compounds before detection and quantification.
Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is the most widely used analytical method for the determination of non-volatile, ionic PFAS, including PFNA. nih.govnih.gov The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace levels of these compounds in complex matrices. nih.gov
High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and ultra-performance liquid chromatography (UPLC) systems are commonly used. uhplcs.com UHPLC and UPLC systems utilize columns with smaller particle sizes, enabling faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. nih.govwaters.com Reversed-phase columns, particularly C18 columns, are the most common choice for separating PFAS. uhplcs.comchromatographytoday.com
The mobile phase typically consists of a mixture of water and an organic solvent like methanol, with additives such as ammonium acetate (B1210297) to improve chromatographic peak shape and ionization efficiency in the mass spectrometer. nih.govchromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate a wide range of PFAS with varying chain lengths and polarities. nih.govchromatographyonline.com These techniques have been successfully applied to analyze PFAS in diverse samples including water, human serum, and food. nih.govresearchgate.netsigmaaldrich.com
| Parameter | Description | Source |
|---|---|---|
| System | HPLC, UHPLC, UPLC | uhplcs.com |
| Detector | Tandem Mass Spectrometer (MS/MS) | nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.govchromatographyonline.com |
| Analytical Column | Reversed-phase C18 (e.g., Waters Atlantis T3, Agilent Poroshell EC-C18) | uhplcs.comnih.govchromatographyonline.com |
| Mobile Phase A | Water with additives (e.g., 20 mM Ammonium Acetate) | nih.gov |
| Mobile Phase B | Methanol or Acetonitrile | nih.govchromatographyonline.com |
| Elution | Gradient Elution | nih.govchromatographyonline.com |
Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. gcms.cz While PFCAs like PFNA are non-volatile, their methyl esters, such as this compound, are amenable to GC analysis. epa.govcncb.ac.cn Therefore, the GC analysis of PFNA requires a prior derivatization step to convert the carboxylic acid into its more volatile methyl ester. nih.govresearchgate.net This is a key application where the direct analysis of this compound or its formation in the lab is central to the analytical method.
The derivatization can be achieved using various reagents, such as methanol in the presence of an acid catalyst (e.g., boron trifluoride) or diazomethane. epa.govresearchgate.net Once derivatized, the sample extract containing this compound is injected into the GC system. europa.eu The separation is typically performed on a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5). chromatographyonline.com A programmed temperature gradient is used to elute the compounds based on their boiling points. chromatographyonline.com
Mass Spectrometric Detection and Identification
Mass spectrometry (MS) is a cornerstone analytical technique for the identification of unknown organic compounds by providing a mass-to-charge ratio (m/z) for a given molecule. alevelchemistry.co.uk It is the preferred method for the analysis of PFAS compounds due to its high sensitivity and selectivity. nih.gov
Tandem mass spectrometry, often denoted as MS/MS, is a powerful technique that combines liquid chromatography (LC) for separation with two stages of mass analysis for enhanced selectivity and sensitivity. nih.govbioanalysis-zone.com This method is particularly effective for quantifying target analytes in complex matrices. nih.gov In an MS/MS experiment, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then specific product ions are monitored in the second mass analyzer. nih.govwikipedia.org
Multiple Reaction Monitoring (MRM) is a scan mode in tandem mass spectrometry where specific precursor-to-product ion transitions are monitored for one or more analytes. wikipedia.org This approach provides excellent selectivity and sensitivity, making it a standard for the quantification of known PFAS compounds. mass-analytica.comnih.gov For this compound, the precursor ion would be selected, and characteristic fragments would be monitored. The fragmentation of perfluoroalkyl carboxylates typically involves an initial loss of CO2, followed by subsequent fragmentation of the perfluoroalkyl anion. researchgate.net
| Parameter | Description |
| Precursor Ion (Q1) | The molecular ion or a primary adduct of this compound is selected (e.g., [M-H]⁻ or [M+CH₃COO]⁻). |
| Fragmentation | The precursor ion is fragmented in a collision cell, leading to the formation of characteristic product ions. |
| Product Ions (Q3) | Specific fragments are monitored. For this compound, this could involve the loss of the methoxy (B1213986) group (-OCH₃) or subsequent fragmentations of the perfluorinated alkyl chain. |
| Application | Highly selective and sensitive quantification of this compound in complex environmental or biological samples. mass-analytica.com |
The table above outlines the principles of MRM for the analysis of this compound.
High-Resolution Mass Spectrometry (HRMS) is an analytical technique capable of determining the elemental and isotopic composition of a sample with high precision. measurlabs.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident assignment of elemental compositions to unknown compounds. waters.com This capability is crucial for distinguishing between molecules with very similar nominal masses. alevelchemistry.co.uk
Time-of-Flight Mass Spectrometry (TOF-MS) is a type of high-resolution mass analyzer that separates ions based on the time they take to travel a fixed distance to the detector. When coupled with liquid chromatography (LC-QTOF/MS), it is a powerful tool for analyzing and identifying PFAS in various samples. nih.gov TOF-MS can be used to detect PFAS at parts-per-trillion (ppt) levels in environmental samples with minimal sample preparation. nih.govhaleyaldrich.comnih.gov For this compound, HRMS would provide an exact mass of the molecular ion, enabling its unambiguous identification even in the absence of a pure analytical standard.
| Technique | Principle | Advantage for this compound |
| HRMS | Measures mass-to-charge ratio with very high accuracy (<5 ppm). waters.com | Allows for the determination of the exact elemental formula, providing high confidence in identification. measurlabs.com |
| TOF-MS | Separates ions based on their flight time through a vacuum tube. | Enables rapid screening and identification of compounds in complex mixtures with high sensitivity. nih.gov |
The table above summarizes the advantages of HRMS and TOF-MS for the characterization of this compound.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an emerging analytical technique that adds another dimension of separation to traditional LC-MS workflows. nih.govacs.org IMS separates ions based on their size, shape, and charge in the gas phase as they travel through a drift tube filled with a buffer gas. nih.gov This separation, which occurs on a millisecond timescale, allows for the differentiation of isomers—compounds with the same mass but different structures—which is often a significant challenge in PFAS analysis. acs.orgchromatographyonline.com
The integration of IMS with high-resolution mass spectrometry like QTOF-MS provides a comprehensive workflow for PFAS analysis. chromatographyonline.com The resulting collision cross-section (CCS) value, which is related to the ion's size and shape, provides an additional, highly specific identifier for a compound, aiding in the confident annotation of analytes in complex samples. acs.orglcms.cz This technique can be used to characterize this compound and separate it from other structurally similar PFAS compounds. nih.govchromatographyonline.com
Non-Targeted and Suspect Screening Approaches for Comprehensive Analysis
While targeted methods like MRM are excellent for quantifying known compounds, the vast number of PFAS in existence requires broader screening techniques. waters.com Non-targeted and suspect screening approaches utilize HRMS to comprehensively characterize all detectable compounds in a sample. waters.comnih.gov
Suspect Screening: This approach involves searching HRMS data for a pre-defined list of "suspect" compounds for which no analytical standards may be available. duke.edubohrium.com For this compound, its exact mass would be included in a suspect list, and the data would be mined for a corresponding peak with the correct mass and isotopic pattern. This method is suitable for the high-throughput and sensitive molecular annotation of diverse PFAS in environmental waters. duke.edubohrium.com
Non-Targeted Analysis (NTA): This is a more exploratory approach where the goal is to identify completely unknown compounds. nih.gov Data analysis workflows, often using techniques like mass defect filtering, are employed to find potential PFAS based on the unique chemical properties of fluorine. shimadzu.com Once a potential unknown PFAS is detected, its fragmentation pattern is studied to elucidate its structure. waters.com NTA is critical for discovering novel PFAS and transformation products in the environment. elsevierpure.comnih.gov
Quality Assurance and Quality Control Protocols in PFAS Analysis
Given the ubiquitous nature of PFAS and the low detection limits required, rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential to prevent cross-contamination and ensure data is defensible. itrcweb.org A Quality Assurance Project Plan (QAPP) is typically developed to outline the project-specific objectives and performance criteria. epa.govepa.gov
Key QA/QC measures in PFAS analysis include:
Field Blanks and Equipment Rinsate Blanks: These are used to assess potential contamination introduced during sample collection in the field. itrcweb.orgitrcweb.org
Method Blanks (or Procedural Blanks): An analyte-free matrix is run with every batch of samples to check for contamination introduced in the laboratory. epa.gov
Laboratory Control Spikes: A known amount of target analytes is added to a clean matrix to assess the accuracy and performance of the analytical method.
Matrix Spikes/Matrix Spike Duplicates: Known amounts of analytes are added to actual samples to evaluate matrix effects (i.e., interference from other components in the sample). itrcweb.org
Isotopically Labeled Internal Standards: These are compounds identical to the target analyte but with some atoms replaced by heavier isotopes (e.g., ¹³C). They are added to every sample to correct for variations in instrument response and extraction efficiency.
PFAS-Free Materials: All sampling containers (typically high-density polyethylene (B3416737) or polypropylene) and equipment must be verified to be free of PFAS. itrcweb.org
Adherence to these protocols is critical for generating reliable and accurate data in any PFAS investigation. epa.govillinois.gov
Total Oxidizable Precursor (TOP) Assay and Related Approaches
Many PFAS are precursors that can transform in the environment or through treatment processes into stable terminal compounds like perfluoroalkyl carboxylic acids (PFCAs). dioxin20xx.org The Total Oxidizable Precursor (TOP) assay is an analytical method designed to quantify these precursors by oxidizing them into their corresponding terminal PFAAs. nih.goveurofins.de
The assay involves treating a sample with a strong oxidizing agent, typically heat-activated persulfate, which converts the precursors into specific PFAAs that can then be measured by standard targeted LC-MS/MS methods. nih.govalsglobal.com The concentration of precursors is estimated by subtracting the initial PFAA concentrations (pre-TOP) from the final concentrations (post-TOP). dioxin20xx.orgnih.gov An increase in the concentration of a specific PFCA after oxidation indicates the presence of its precursors in the original sample. nih.govacs.org
This compound is a precursor to Perfluorononanoic acid (PFNA). In the TOP assay, it would be oxidized to PFNA. Therefore, the TOP assay serves as a valuable tool to indirectly measure the presence of compounds like this compound and other potential PFNA precursors in a sample, providing a more complete picture of the total PFAS contamination. eurofins.deacs.org
Remediation and Mitigation Technologies for Methyl Perfluorononanoate Contamination Research Perspectives
Separation and Removal Technologies
Separation and removal technologies are designed to physically extract PFAS from contaminated water, concentrating them into a smaller volume for subsequent treatment or disposal. These methods are often used as a primary treatment step in a multi-stage remediation approach.
Adsorption Processes (e.g., Granular Activated Carbon, Ion Exchange Resins, Novel Adsorbents)
Adsorption is a widely used technology for the removal of PFAS from water, relying on the accumulation of these substances at the interface between a liquid and a solid phase.
Granular Activated Carbon (GAC): GAC is a well-established and common treatment technology for PFAS removal. nih.govyoutube.com It is effective in adsorbing long-chain PFAS due to hydrophobic interactions between the nonpolar fluorinated tail of the PFAS molecule and the carbon surface. nih.gov The performance of GAC is influenced by the specific type of carbon, water quality, and the chain length of the PFAS, with longer-chain compounds like methyl perfluorononanoate generally showing higher adsorption affinity. nih.govnih.gov However, the presence of other organic matter in the water can compete for adsorption sites, potentially reducing the efficiency and lifespan of the GAC. nih.gov
Ion Exchange (IX) Resins: Anion exchange resins have emerged as a highly effective alternative to GAC for PFAS removal. sci-hub.seresearchgate.net These resins utilize both ion exchange and hydrophobic interactions to capture PFAS molecules. sci-hub.se Polystyrene-based resins, in particular, have demonstrated high removal efficiencies for both long- and short-chain PFAS. researchgate.net Some studies indicate that certain ion exchange resins can have a significantly higher capacity for PFAS compared to GAC. nih.gov Commercially available PFAS-specific resins are often designed for single-use applications. sci-hub.se
Novel Adsorbents: Research is actively exploring new adsorbent materials with enhanced capacity and selectivity for PFAS. wsu.eduresearchgate.net These include biochars, modified clays, and advanced polymeric materials. researchgate.netresearchgate.net For instance, adsorbents functionalized with both fluorophilic and cationic groups have shown the ability to bind PFAS of all chain lengths. rsc.org Some novel adsorbents, such as certain polymer-infused organosilicas, have demonstrated capacities an order of magnitude greater than GAC for specific PFAS compounds. rsc.org The primary mechanisms driving adsorption on these novel materials often involve a combination of electrostatic and hydrophobic interactions. wsu.edu
Table 1: Performance of Adsorption Technologies for Long-Chain PFAS Removal
| Adsorbent | Target PFAS | Removal Efficiency (%) | Reference |
|---|---|---|---|
| Granular Activated Carbon (GAC) | PFOA | >90% | nih.gov |
| Ion Exchange (IX) Resin (MIEX® GOLD) | PFOA, PFOS | >99% | mdpi.com |
| Polymer-infused Organosilica | PFOA | High Capacity (47 mg/g) | rsc.org |
| Pinewood and Date Seeds Biochar | Long-chain PFAS | High Adsorption Capacity | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Membrane Filtration (e.g., Reverse Osmosis)
Membrane filtration, particularly high-pressure membrane processes like reverse osmosis (RO), is a highly effective technology for removing a broad range of contaminants from water, including PFAS. cloudwaterfilters.comculligan.com
Reverse Osmosis (RO): RO systems use a semipermeable membrane to separate water molecules from dissolved salts and other impurities. puredropfilter.com The pores in RO membranes are extremely small, effectively blocking the passage of PFAS molecules. watertechnologies.com Research has consistently shown that RO can achieve high removal rates, often exceeding 90-99%, for a wide variety of PFAS, including both long- and short-chain compounds. cloudwaterfilters.comwatertechnologies.comsimpurelife.com A key consideration for RO is the management of the concentrate stream, or reject, which contains the concentrated PFAS and other rejected contaminants. watertechnologies.com This concentrate requires further treatment or proper disposal.
Foam Fractionation
Foam fractionation is an emerging technology that leverages the surfactant properties of PFAS to separate them from water. researchgate.netepocenviro.com
This process involves bubbling air through a column of contaminated water. researchgate.net PFAS molecules, having a hydrophobic tail and a hydrophilic head, accumulate at the air-water interface of the bubbles. researchgate.net As the bubbles rise, they create a foam at the top of the water column, which is enriched with PFAS. researchgate.net This foam is then collected, effectively removing the PFAS from the bulk water. researchgate.net Foam fractionation is particularly efficient for long-chain PFAS, which are more surface-active, with removal efficiencies often exceeding 90%. researchgate.netacs.org A significant advantage of this technology is its ability to concentrate PFAS into a much smaller volume, which can then be more economically treated by destructive technologies. epocenviro.com
Table 2: Foam Fractionation Removal Efficiencies for Long-Chain PFAS
| PFAS Compound | Initial Concentration | Removal Efficiency (%) | Reference |
|---|---|---|---|
| PFOS | ~40 µg/L | ~90% | rsc.org |
| PFOA | ~40 µg/L | ~60% | rsc.org |
| Long-Chain PFAS (general) | Not specified | >90% | acs.org |
| Total PFAS (in AFFF-impacted groundwater) | ~15,000 ng/L | >99% (with CTAB) | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Destructive Treatment Technologies
Destructive technologies aim to break the strong chemical bonds of PFAS molecules, transforming them into less harmful compounds such as fluoride (B91410) ions, carbon dioxide, and water.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) refer to a suite of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net
While AOPs are effective for many organic contaminants, the stability of the carbon-fluorine bond makes long-chain PFAS, like this compound, resistant to degradation by hydroxyl radicals alone. researchgate.netredalyc.org However, certain AOPs that generate other highly reactive radicals, such as sulfate (B86663) radicals (SO₄•⁻) from persulfate activation, have shown more promise for PFAS degradation. mdpi.com Research is ongoing to enhance the effectiveness of AOPs for PFAS, often involving combinations of different processes, such as UV light with persulfate. redalyc.orgmdpi.com
Electrochemical Oxidation
Electrochemical oxidation is emerging as one of the most promising destructive technologies for PFAS. nih.govnih.gov This process involves the application of an electrical current to an electrochemical cell containing specialized electrodes, or anodes. nih.gov
The degradation of PFAS occurs at the anode surface, primarily through direct electron transfer, which initiates the breakdown of the molecule. frontiersin.org Anodes with a high oxygen evolution overpotential, such as boron-doped diamond (BDD), are particularly effective as they promote the generation of powerful oxidizing species on their surface without primarily breaking down water. nih.gov Electrochemical oxidation can achieve high degradation efficiencies for long-chain PFAS, breaking them down into shorter-chain compounds and ultimately mineralizing them. rsc.orgacs.org The process can be influenced by factors such as current density, electrode material, and the presence of other substances in the water. nih.gov
Table 3: Electrochemical Oxidation Performance for Long-Chain PFAS
| Anode Material | Target PFAS | Degradation Efficiency (%) | Conditions | Reference |
|---|---|---|---|---|
| Ti₄O₇ | PFOA, PFOS | >90% | 3 hours electrolysis | rsc.org |
| Boron-Doped Diamond (BDD) | Long-chain PFAS | Up to 86% | Pilot-scale treatment train | acs.org |
| Generic Anode | Long-chain PFAS | >99% | Not specified | nih.gov |
This table is interactive. Click on the headers to sort the data.
Sonochemical Degradation
Sonochemical degradation, or sonolysis, is an advanced oxidation process that utilizes high-frequency ultrasound to induce chemical reactions. When aqueous solutions are subjected to ultrasound, the formation, growth, and collapse of microscopic bubbles, a phenomenon known as acoustic cavitation, occurs. The collapse of these bubbles generates localized hotspots with extremely high temperatures and pressures, leading to the thermal decomposition of compounds at the bubble-water interface. researchgate.netnih.gov This process has shown potential for the degradation of persistent organic pollutants like per- and polyfluoroalkyl substances (PFAS), including compounds structurally similar to this compound.
The primary mechanism for the sonochemical degradation of PFAS involves the pyrolysis of the molecule at the interface of the cavitation bubbles. researchgate.net Research on various perfluoroalkyl carboxylic acids (PFCAs) has demonstrated that the degradation efficiency is dependent on the carbon chain length. ucl.ac.uk For instance, studies on perfluorononanoic acid (PFNA), a C9 compound closely related to this compound, have determined its sonolytic activation energy, providing insights into the energy required to initiate its degradation. ucl.ac.uk The process aims for complete mineralization, breaking down the PFAS into harmless inorganic products such as fluoride ions. nih.gov
Table 1: Sonolytic Activation Energy for Select Perfluoroalkyl Carboxylic Acids (PFCAs)
| Compound | Carbon Chain Length | Sonolytic Activation Energy (kJ/mol) |
|---|---|---|
| Perfluorobutanoic acid (PFBA) | C4 | 14 |
| Perfluoropentanoic acid (PFPeA) | C5 | 21 |
| Perfluorohexanoic acid (PFHxA) | C6 | 25 |
| Perfluoroheptanoic acid (PFHpA) | C7 | 13 |
| Perfluorooctanoic acid (PFOA) | C8 | 14 |
| Perfluorononanoic acid (PFNA) | C9 | 23 |
This table presents the sonolytic activation energy required for the degradation of various PFCAs, including PFNA, at a frequency of 575 kHz. Data sourced from UCL Discovery. ucl.ac.uk
Factors such as the frequency of the ultrasound, power density, solution pH, and the presence of other inorganic species can influence the rate of sonochemical degradation. ucl.ac.uknih.gov For example, the degradation of all studied PFAS has been shown to be particularly rapid at room temperature and a basic pH. ucl.ac.uk However, the presence of certain inorganic anions in groundwater can have a negative kinetic effect on the sonochemical degradation of some PFAS. nih.gov
Thermal Treatment (e.g., Incineration Research)
Thermal treatment, particularly incineration, is a widely available technology for the management of hazardous waste and is being investigated for the destruction of PFAS. The primary goal of incinerating PFAS is to achieve complete mineralization, which involves breaking the strong carbon-fluorine bonds to convert the compound into inorganic substances like carbon dioxide, water, and hydrogen fluoride. rsc.orgnih.gov
Research into the thermal decomposition of PFCAs, such as perfluorononanoic acid, has provided insights into the degradation mechanisms. Theoretical studies suggest that the decomposition of PFCAs proceeds through the elimination of hydrogen fluoride from the acid head group, leading to the formation of a short-lived perfluorinated α-lactone intermediate. This intermediate then degrades into a perfluorinated acyl fluoride and carbon monoxide, effectively shortening the perfluorinated chain by one carbon atom. rsc.org Subsequent hydrolysis of the acyl fluoride can regenerate a shorter-chain PFCA, which can then undergo the same degradation cycle. rsc.org
Table 2: Research Findings on the Incineration of Perfluoroalkyl Substances
| Parameter | Observation | Reference |
|---|---|---|
| Destruction Efficiency | 99.999% for PFOA and PFOcDA at temperatures above 850°C. | middlebury.edu |
| Incomplete Combustion | Formation of smaller PFAS and other products of incomplete combustion (PICs) at temperatures below 700°C. | middlebury.eduepa.gov |
| Decomposition Pathway | For PFCAs, involves the formation of perfluorinated α-lactones and acyl fluorides. | rsc.org |
While high temperatures (above 850°C) have been shown to achieve high destruction efficiencies for some PFAS, a significant concern with incineration is the potential for the formation of harmful products of incomplete combustion (PICs) at lower temperatures. middlebury.eduepa.gov These PICs can include smaller PFAS molecules and other fluorinated or mixed halogenated organic byproducts, the toxicity and environmental fate of which may not be well understood. epa.gov Therefore, ensuring sufficiently high temperatures and adequate residence times is critical for the effective and safe destruction of PFAS through incineration.
Biological Remediation Approaches
Phytoremediation Potential
Phytoremediation is a cost-effective, plant-based approach to remediate contaminated soil and water. nih.gov For PFAS, this can involve phytoextraction, where plants take up contaminants from the soil and accumulate them in their tissues, or phytostabilization, where plants immobilize the contaminants in the soil, reducing their bioavailability and migration. researchgate.net
The potential for plants to remediate PFAS-contaminated sites is influenced by the specific PFAS compound and the plant species. researchgate.net Research has shown that the uptake and translocation of perfluoroalkyl acids (PFAAs) by plants are dependent on the length of their carbon chain. nih.gov Generally, shorter-chain PFAAs are more readily translocated to the shoots, while longer-chain compounds, such as perfluorononanoic acid (PFNA), tend to be retained more in the roots. nih.govbohrium.com
Studies on the uptake of PFAAs in various crops have observed that mid-chain length compounds like PFNA can have the highest concentrations in soil pore water, making them available for plant uptake. rsc.org However, their translocation to the edible parts of the plants, such as fruits, is often limited. rsc.org
Table 3: Plant Uptake Characteristics of Perfluoroalkyl Acids (PFAAs)
| PFAA Chain Length | Primary Accumulation in Plants | Translocation to Shoots |
|---|---|---|
| Short-chain (≤ C7) | Roots and shoots | Higher |
| Long-chain (≥ C8) | Primarily roots | Lower |
This table summarizes the general trends in the uptake and translocation of PFAAs by plants based on their carbon chain length. bohrium.com
The selection of appropriate plant species is crucial for successful phytoremediation. Plants with high transpiration rates and extensive root systems are often considered for phytoextraction. researchgate.net However, a key consideration is the potential for PFAS to enter the food chain through this pathway. nih.gov
Microbial Remediation Strategies
Microbial remediation utilizes microorganisms to break down environmental pollutants. While bioremediation is a promising and often more sustainable approach for many organic contaminants, the biodegradation of perfluorinated compounds like this compound is particularly challenging due to the high strength of the carbon-fluorine bond. nih.govnih.gov
Research into the microbial degradation of PFAS has shown that polyfluoroalkyl substances, which contain some carbon-hydrogen bonds, are more susceptible to microbial attack than perfluoroalkyl substances. nih.gov The biodegradation of perfluorinated compounds is generally very limited. nih.gov
Some studies have investigated the potential of specific bacterial strains to degrade PFOA and PFOS. For example, certain strains of Pseudomonas have demonstrated a limited ability to transform these compounds. mdpi.comrepec.org The degradation pathways, when they occur, often involve the initial transformation of non-fluorinated functional groups, which can then activate the C-F bonds for cleavage. However, complete mineralization is rarely achieved, and the degradation rates are often slow.
Table 4: Examples of Bacterial Strains Studied for PFAS Biotransformation
| Bacterial Strain | Target PFAS | Observed Transformation |
|---|---|---|
| Pseudomonas aeruginosa | PFOA, PFOS | Transformation to shorter-chain PFCAs (e.g., PFHxA) |
| Pseudomonas putida | PFOA, PFOS | Transformation to shorter-chain PFCAs (e.g., PFPeA, PFHxA, PFHpA) |
This table provides examples of Pseudomonas strains that have been investigated for their ability to biotransform PFOA and PFOS, resulting in the formation of shorter-chain perfluorinated compounds. mdpi.comrepec.org
Current research is focused on identifying novel microorganisms and enzymes capable of cleaving the C-F bond more efficiently. There is also interest in exploring microbial consortia, which may have a broader range of metabolic capabilities for degrading complex pollutants. nih.gov
Challenges and Future Directions in Remediation Technology Development
The remediation of sites contaminated with this compound and other PFAS presents significant scientific and engineering challenges. The chemical stability and persistence that make these compounds valuable in many applications also make them difficult to remove from the environment. nih.govthechemicalengineer.com
A primary challenge across many remediation technologies is the high cost and energy requirements, which can limit their large-scale application. researchgate.net For instance, while thermal treatment can be effective, it is energy-intensive, and there are concerns about the formation of hazardous byproducts if not properly controlled. researchgate.net Similarly, technologies like sonochemical degradation are often more suitable for treating low-volume, high-concentration waste streams.
The complexity of environmental matrices, such as soil and groundwater, also poses a significant challenge. The presence of other organic and inorganic co-contaminants can interfere with the effectiveness of remediation technologies. nih.govitrcweb.org For example, natural organic matter in soil can reduce the sorption capacity of activated carbon, a common method for PFAS removal. nih.gov
Future research and development in PFAS remediation are focused on several key areas:
Development of more cost-effective and energy-efficient technologies: There is a need for innovative solutions that can be applied in-situ to large volumes of contaminated soil and water without the need for excavation or pumping and treating. mdpi.com
Integration of different technologies: Combining various remediation techniques, such as a separation method followed by a destruction technology, may offer a more effective and efficient approach to PFAS treatment. mdpi.comrsc.org
Enhanced biological approaches: Further research into microbial and enzymatic degradation pathways could lead to more sustainable and less energy-intensive remediation strategies. nih.govrsc.org
Improved understanding of PFAS fate and transport: A better understanding of how these compounds move and transform in the environment is crucial for developing effective long-term management and remediation strategies. mdpi.com
Ultimately, the successful remediation of PFAS-contaminated sites will likely require a multi-faceted approach that combines different technologies tailored to the specific conditions of each site. thechemicalengineer.com
Research Gaps, Challenges, and Future Perspectives in Methyl Perfluorononanoate Research
Elucidating Complete Environmental Transformation Pathways and Products
A significant knowledge gap exists in understanding the complete environmental fate of methyl perfluorononanoate. While it is known that polyfluoroalkyl substances can act as precursors to more persistent perfluoroalkyl acids (PFAAs), the specific transformation pathways and the full range of resulting products from this compound are not yet fully characterized. nih.gov
Key Research Questions:
What are the primary biotic and abiotic degradation pathways of this compound in various environmental compartments such as water, soil, and air?
What are the intermediate and terminal transformation products, and what is their persistence and toxicity?
How do environmental factors like microbial activity, sunlight, and temperature influence the rate and nature of these transformations?
For instance, it is understood that fluorotelomer alcohols can biodegrade into poly- and perfluorinated acids. semanticscholar.org Similarly, polyfluoroalkyl phosphate (B84403) esters (PAPs) can break down into fluorotelomer alkyl acids (FTAAs) and ultimately perfluorocarboxylic acids (PFCAs). researchgate.net However, the specific microbial processes and enzymatic reactions involved in the degradation of this compound remain largely unidentified. researchgate.net Unraveling these pathways is crucial for predicting the long-term environmental burden of this compound and its degradation products.
Comprehensive Assessment of Long-Term Ecological and Biological Impacts
The long-term ecological and biological effects of this compound and its transformation products are another critical area of concern. While studies have investigated the impacts of legacy PFAS like PFOA and PFOS, there is a scarcity of data on emerging compounds like this compound.
Areas for Future Research:
Bioaccumulation and Biomagnification: Investigating the potential for this compound and its degradation products to accumulate in organisms and magnify through food webs is essential for understanding the risk to higher trophic levels.
Toxicological Endpoints: Comprehensive studies are needed to determine the chronic toxicity of this compound across a range of species and at different life stages. This includes assessing its potential effects on reproduction, development, and immune function. nih.gov
Development of Standardized Analytical Methods for Emerging Fluorinated Esters
A significant hurdle in studying this compound and other emerging fluorinated esters is the lack of standardized analytical methods for their detection and quantification. The vast number and diversity of PFAS compounds present a major challenge for developing comprehensive analytical techniques. speciation.net
Challenges and Future Directions:
Method Development and Validation: There is a pressing need to develop and validate robust and sensitive analytical methods, likely utilizing advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the routine monitoring of this compound in various environmental matrices. nih.govnih.gov
Reference Standards: The availability of certified reference standards is crucial for accurate quantification, yet can be a limiting factor for emerging compounds. speciation.net
Matrix Effects: Complex environmental samples can interfere with the analysis, requiring the development of effective sample preparation and cleanup procedures to minimize matrix effects. speciation.net
Non-Targeted Analysis: The use of high-resolution mass spectrometry (HRMS) in non-targeted analysis is important for identifying previously unknown transformation products and other emerging PFAS. nih.gov
The ubiquitous presence of PFAS in laboratory materials also poses a significant risk of sample contamination, necessitating stringent quality control measures. speciation.netnih.gov
Innovation in Cost-Effective and Sustainable Remediation Technologies
The persistence of PFAS, including compounds like this compound, in the environment necessitates the development of effective and sustainable remediation technologies. While several methods exist for treating PFAS-contaminated water and soil, many have limitations in terms of cost, efficiency, and environmental impact. mdpi.com
Current and Emerging Remediation Technologies:
| Technology | Description | Advantages | Disadvantages |
| Granular Activated Carbon (GAC) | Adsorbs PFAS from water. r3sustainability.comepa.gov | Proven effectiveness, cost-efficient. r3sustainability.com | Less effective for short-chain PFAS, generates PFAS-laden waste. r3sustainability.com |
| Ion Exchange Resins | Attract and bind PFAS molecules with high selectivity. r3sustainability.com | High removal efficiency for a broad range of PFAS. r3sustainability.com | Spent resin requires safe disposal. r3sustainability.com |
| High-Pressure Membranes (Reverse Osmosis, Nanofiltration) | Physically separates PFAS from water. epa.gov | Extremely effective at removing a wide range of PFAS. epa.gov | High capital and energy costs, produces a concentrated waste stream. cdmsmith.com |
| Supercritical Water Oxidation (SCWO) | Breaks down PFAS at high temperatures and pressures. r3sustainability.com | Near-total destruction of PFAS. r3sustainability.com | High capital cost and operational complexity. r3sustainability.com |
| Electrochemical Oxidation | Uses electricity to degrade PFAS. | Can achieve high destruction efficiency. r3sustainability.com | Potential for formation of unwanted byproducts. |
| In Situ Colloidal Activated Carbon (CAC) Filtration | Injects CAC into the ground to immobilize PFAS. regenesis.com | Cost-effective, no waste generation, low energy requirement. regenesis.com | Primarily a containment strategy, not destruction. regenesis.com |
Future innovation should focus on developing destructive technologies that are both cost-effective and sustainable, minimizing energy consumption and avoiding the generation of hazardous byproducts. rochester.edu Combining different treatment techniques may also offer a more holistic and efficient approach to PFAS remediation. mdpi.com
Integrated Exposure and Risk Assessment Frameworks for Alkyl Perfluorononanoates
To effectively manage the potential risks posed by this compound and other alkyl perfluorononanoates, a comprehensive and integrated risk assessment framework is essential. This framework should consider multiple exposure pathways and the combined effects of mixtures of different PFAS.
Components of an Integrated Framework:
Exposure Assessment: This involves identifying all potential sources of exposure, including industrial releases, consumer products, and the formation from precursor compounds. acs.org It also requires understanding the fate and transport of these compounds in the environment to estimate human and ecological exposure levels. itrcweb.org
Hazard Identification and Dose-Response Assessment: This step involves characterizing the potential adverse health effects and determining the relationship between the level of exposure and the likelihood of these effects. itrcweb.org
Mixture Toxicity: A significant challenge is assessing the risk of exposure to multiple PFAS simultaneously, as is common in the environment. epa.govnih.gov The development of approaches like the Hazard Index, which considers the additive effects of different compounds, is a crucial step. epa.gov
The U.S. Environmental Protection Agency (EPA) has developed a framework for assessing the risks of PFAS mixtures, which can serve as a foundation for evaluating alkyl perfluorononanoates. epa.gov Such frameworks need to be continually updated as new data on the toxicity and exposure of emerging PFAS become available. epa.gov
Q & A
Q. What analytical techniques are recommended for detecting and quantifying PFNA in environmental samples?
PFNA detection typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for perfluoroalkyl substances (PFAS). Solid-phase extraction (SPE) is commonly used for sample preparation to isolate PFNA from complex matrices like water or biological tissues. Isotope dilution with labeled standards (e.g., ¹³C₉-PFNA) improves accuracy by correcting matrix effects . Calibration curves should span environmentally relevant concentrations (e.g., 0.1–100 ng/L) to ensure quantitation at trace levels .
Q. What is the prevalence of PFNA contamination in U.S. water systems?
PFNA has been detected in ~26% of U.S. water samples (n=2,950), with median detected concentrations of 1.40 ng/L. Surface water reservoirs show higher detection rates (7% of 324 sites) compared to groundwater, though concentrations rarely exceed 13 ng/L . Researchers should contextualize these findings with local hydrological conditions and upstream PFAS sources (e.g., industrial discharges) to prioritize sampling sites.
Advanced Research Questions
Q. How can conflicting data on PFNA’s toxicological mechanisms be resolved?
Discrepancies in PFNA’s mode of action (e.g., immunotoxicity vs. endocrine disruption) may arise from model system variability. For example, zebrafish studies reveal thyroid disruption via altered T3/T4 hormone levels and deiodinase activity, while murine models highlight MAPK/NF-κB pathway activation and cytokine dysregulation . To reconcile findings, researchers should:
Q. What experimental designs are optimal for assessing PFNA’s chronic toxicity?
Chronic toxicity studies require longitudinal exposure regimens (e.g., 6–12 months in rodents) with endpoints targeting hepatotoxicity (e.g., liver weight, histopathology) and endocrine endpoints (hormone levels, receptor binding assays). Dosing should reflect environmental relevance (e.g., 0.1–10 mg/kg/day). Include recovery phases to evaluate reversibility of effects. Use sham controls and blinded analysis to minimize bias .
Q. Why are minimal risk levels (MRLs) for PFNA inhalation exposure undefined?
Intermediate-duration inhalation MRLs for PFNA remain undetermined due to a lack of robust animal studies. Existing data gaps include:
- Absence of inhalation-specific toxicokinetic models.
- Limited characterization of airborne PFNA partitioning (particulate vs. gaseous phase). Researchers should design inhalation chambers to simulate occupational exposure scenarios and measure alveolar deposition rates .
Methodological Guidance
Q. How can researchers address variability in human biomonitoring data for PFNA?
Temporal fluctuations in serum PFNA levels (e.g., NHANES data 1999–2008) reflect changes in industrial use and half-life differences (∼4–5 years in humans). Mitigate variability by:
Q. What strategies improve PFNA recovery rates in solid matrices (e.g., soil, sediment)?
Matrix-specific extraction protocols are critical. For soils, combine sonication with alkaline digestion (0.1M KOH) to liberate PFNA bound to organic matter. Follow with SPE cleanup using WAX cartridges. Spike-and-recovery experiments using isotopically labeled PFNA can validate method accuracy (target recovery: 80–120%) .
Data Interpretation Challenges
Q. How should conflicting epidemiological and toxicological data on PFNA’s hepatotoxicity be interpreted?
While occupational studies report no adverse hepatic effects in humans, rodent models show hepatocellular hypertrophy and peroxisome proliferation. This discrepancy may arise from species-specific metabolic pathways (e.g., PPARα activation in rodents). Researchers should:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
